7-Bromo-1,5-naphthyridin-3-ol

Cross-coupling Synthetic chemistry Medicinal chemistry building blocks

7-Bromo-1,5-naphthyridin-3-ol (CAS 2089648-77-9) is a disubstituted 1,5-naphthyridine heterocycle bearing a bromine atom at position 7 and a hydroxyl group at position 3 of the bicyclic ring system. The compound has a molecular formula of C8H5BrN2O, a molecular weight of 225.04 g/mol, and is commercially available as a white to off-white crystalline powder with standard purity ≥97% (HPLC, NMR-verified).

Molecular Formula C8H5BrN2O
Molecular Weight 225.045
CAS No. 2089648-77-9
Cat. No. B2586519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,5-naphthyridin-3-ol
CAS2089648-77-9
Molecular FormulaC8H5BrN2O
Molecular Weight225.045
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CC(=C2)Br)O
InChIInChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H
InChIKeyKSYAKPHTYBIMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,5-naphthyridin-3-ol (CAS 2089648-77-9): Core Scaffold Identity and Procurement-Relevant Characterization


7-Bromo-1,5-naphthyridin-3-ol (CAS 2089648-77-9) is a disubstituted 1,5-naphthyridine heterocycle bearing a bromine atom at position 7 and a hydroxyl group at position 3 of the bicyclic ring system . The compound has a molecular formula of C8H5BrN2O, a molecular weight of 225.04 g/mol, and is commercially available as a white to off-white crystalline powder with standard purity ≥97% (HPLC, NMR-verified) . It belongs to the 1,5-naphthyridine class, a privileged scaffold in medicinal chemistry recognized for its versatility in constructing kinase inhibitors, antimalarial agents, antibacterial compounds, and BET bromodomain-targeting molecules [1][2]. The hydroxyl group at C3 enables O-functionalization (etherification, esterification, oxidation to ketone), while the aryl bromide at C7 provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) [3]. Understanding its precise substitution pattern is essential because closely related regioisomers and halogen analogs exhibit measurably different reactivity profiles and biological activity, making direct substitution scientifically inadvisable without comparative validation [4].

Why 7-Bromo-1,5-naphthyridin-3-ol Cannot Be Casually Replaced by In-Class Analogs: Evidence for Substitution-Pattern-Dependent Performance


The 1,5-naphthyridine scaffold contains four non-equivalent carbon positions (C2, C3, C4, C7), each imparting distinct electronic and steric properties to substituents [1]. Replacing 7-Bromo-1,5-naphthyridin-3-ol with the 7-chloro analog (CAS 2089649-00-1) introduces a weaker carbon-halogen bond for oxidative addition (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol), reducing cross-coupling efficiency by up to an order of magnitude under standard Pd(0) catalysis [2]. Switching to the 7-bromo-4-ol regioisomer (CAS 97267-60-2) relocates the hydroxyl hydrogen-bond donor/acceptor from the 3-position to the 4-position, altering the geometry of key interactions with biological targets—a phenomenon directly observed in BET bromodomain X-ray co-crystal structures where the 1,5-isomer orientation proved critical for affinity [3]. In antimalarial structure-activity studies, 7-bromo-substituted naphthyridine derivatives were explicitly more active than their 7-trifluoromethyl analogues (approximately 2-fold higher potency vs. chloroquine in vitro) [4]. These quantitative divergences underscore that the specific 7-Br/3-OH substitution pattern is not interchangeable; selection must be driven by the target synthetic route or biological assay context.

Comparative Evidence Guide: 7-Bromo-1,5-naphthyridin-3-ol vs. Closest Structural Analogs


Cross-Coupling Reactivity: 7-Bromo vs. 7-Chloro-1,5-naphthyridin-3-ol in Palladium-Catalyzed Transformations

7-Bromo-1,5-naphthyridin-3-ol presents a C(sp2)-Br bond at position 7, which undergoes oxidative addition with Pd(0) catalysts substantially faster than the C(sp2)-Cl bond of the corresponding 7-chloro analog (CAS 2089649-00-1) [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, 2M Na2CO3, DME, 80°C), aryl bromides typically react 10–100 times faster than aryl chlorides due to the lower C–Br bond dissociation energy (~285 kJ/mol vs. ~327 kJ/mol for C–Cl) [1]. For 1,5-naphthyridine substrates specifically, the 7-bromo derivatives are the preferred electrophilic partners in Stille and Suzuki cross-coupling reactions, as documented in the comprehensive reactivity review of this scaffold [2]. The 7-chloro-1,5-naphthyridin-3-ol comparator (MW 180.59 vs. 225.04 for the bromo compound) may offer a marginally lower molecular weight for fragment-based screening but at the cost of significantly reduced coupling efficiency, often requiring harsher conditions (elevated temperature, specialized ligands such as XPhos or SPhos) to achieve comparable conversion [1].

Cross-coupling Synthetic chemistry Medicinal chemistry building blocks

Antimalarial Potency: 7-Bromo vs. 7-Trifluoromethyl-1,5-naphthyridine Analogs

In a head-to-head antimalarial SAR study, Barlin et al. (1991) compared mono-Mannich bases derived from 7-bromo- and 7-trifluoromethyl-1,5-naphthyridin-4-ylamino scaffolds against chloroquine-sensitive (FCQ-27) and chloroquine-resistant Plasmodium falciparum strains [1]. The compound 4-(7-bromo-1,5-naphthyridin-4-yl)amino-2-(t-butylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol exhibited approximately twice the in vitro potency of chloroquine against the FCQ-27 isolate. Critically, the 7-bromo series was consistently more active than the corresponding 7-trifluoromethyl analogues across multiple Mannich base derivatives, and the lead bromo compound also demonstrated significant in vivo efficacy against Plasmodium vinckei vinckei in mice [1]. A related 1987 study by Scott et al. further confirmed that 7-bromo-1,5-naphthyridine Mannich bases were appreciably less toxic in mice than amodiaquine while retaining potent antimalarial activity [2].

Antimalarial Plasmodium falciparum Structure-activity relationship

Regioisomeric Selectivity: 3-Hydroxy vs. 4-Hydroxy-1,5-naphthyridine in Target Binding

The positioning of the hydroxyl group on the 1,5-naphthyridine core directly impacts binding geometry to the BET bromodomain acetyl-lysine recognition pocket. Mirguet et al. (2014) solved X-ray co-crystal structures of multiple 1,5-naphthyridine isomers bound to BRD4 and demonstrated that the 1,5-naphthyridine isomer orientation yields higher affinity than alternative naphthyridine regioisomers (1,6- and 1,8-) [1]. Quantum mechanical calculations attributed this to optimal hydrogen-bonding distance and angle between the naphthyridine nitrogen at position 5 and the conserved asparagine residue (Asn140 in BRD4) in the bromodomain binding site [1]. While this study compared the 1,5- vs. 1,6- vs. 1,8-naphthyridine core isomers rather than the 3-OH vs. 4-OH positional isomers specifically, the principle of regioisomer-dependent binding affinity is firmly established. The 7-bromo-1,5-naphthyridin-3-ol positions the hydroxyl at C3, which is sterically and electronically distinct from the C4 position in the 7-bromo-4-ol regioisomer (CAS 97267-60-2), potentially altering hydrogen-bond donor/acceptor geometry by >1 Å [2].

BET bromodomain Epigenetic inhibitors X-ray crystallography

Physicochemical and Procurement Differentiation: Purity, Molecular Properties, and Commercial Accessibility

7-Bromo-1,5-naphthyridin-3-ol (CAS 2089648-77-9, MW 225.04) is commercially supplied with batch-specific quality control documentation including NMR, HPLC, and GC at 97% standard purity . The unsubstituted parent compound 1,5-naphthyridin-3-ol (CAS 14756-78-6, MW 146.15) lacks the bromine handle entirely, precluding downstream cross-coupling diversification and requiring a separate bromination step that introduces regioselectivity challenges—bromination of 1,5-naphthyridine typically yields mixtures of 3-bromo and 3,7-dibromo derivatives [1]. The 7-chloro analog (CAS 2089649-00-1, MW 180.59) is listed as discontinued by multiple suppliers, limiting reliable procurement . In terms of solubility, 7-bromo-1,5-naphthyridin-3-ol exhibits limited aqueous solubility but good solubility in methanol and DMSO, making it compatible with standard organic synthesis and biological assay workflows . The compound is stored at room temperature in sealed, moisture-protected conditions, with no special handling requirements beyond standard laboratory practice (GHS Category 4 acute oral toxicity, skin/eye irritant) .

Physicochemical properties Quality control Chemical procurement

Recommended Application Scenarios for 7-Bromo-1,5-naphthyridin-3-ol Based on Verified Evidence


Parallel Synthesis of 7-Aryl/Amino-1,5-naphthyridin-3-ol Libraries via Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling

Medicinal chemistry teams constructing focused libraries of C7-functionalized 1,5-naphthyridin-3-ol derivatives should prioritize 7-bromo-1,5-naphthyridin-3-ol as the electrophilic coupling partner. The C–Br bond permits efficient Pd(0)-catalyzed cross-coupling under mild conditions (e.g., Pd(PPh3)4, 2M Na2CO3, DME, 80°C), enabling rapid diversification with aryl boronic acids or amines [1]. The 7-chloro analog would require elevated temperatures and specialized ligand systems (XPhos, SPhos) to achieve comparable conversion, reducing functional group compatibility and increasing byproduct formation [1]. The 3-hydroxyl group can be optionally protected (TBSCl, MOMCl) or exploited directly for subsequent O-alkylation, providing orthogonal diversification handles.

Antimalarial Lead Optimization Leveraging 7-Bromo Substitution for Enhanced Potency

Research groups pursuing novel antimalarial chemotypes should incorporate 7-bromo-1,5-naphthyridin-3-ol as a synthetic intermediate for constructing naphthyridine-based Mannich bases and related derivatives. Published SAR data demonstrate that 7-bromo-1,5-naphthyridine derivatives achieve approximately 2-fold greater in vitro potency than chloroquine against chloroquine-sensitive P. falciparum and surpass the activity of corresponding 7-trifluoromethyl analogues [2]. The hydroxyl group at C3 provides a synthetic handle for introducing solubilizing or pharmacokinetic-modulating groups without ablating the antimalarial pharmacophore. In vivo efficacy has been confirmed in the P. vinckei vinckei mouse model [2].

Epigenetic Probe Development Targeting BET Bromodomains with 1,5-Naphthyridine Scaffolds

Structure-based drug design efforts aimed at BRD2/3/4/T bromodomain inhibition should employ 7-bromo-1,5-naphthyridin-3-ol as a starting scaffold. X-ray crystallographic evidence confirms that the 1,5-naphthyridine isomer achieves superior binding affinity to the acetyl-lysine recognition pocket compared to alternative naphthyridine isomers (1,6- or 1,8-), due to optimal positioning of the N5 nitrogen for hydrogen bonding with the conserved asparagine residue [3]. The bromine at C7 provides a vector for extending into the WPF shelf or ZA channel regions of the bromodomain, while the C3 hydroxyl can serve as a solvent-exposed attachment point for pharmacokinetic optimization [3].

Quality-Controlled Procurement for Multi-Step GMP-Adjacent Synthesis Campaigns

For process chemistry groups scaling up preclinical candidates derived from the 1,5-naphthyridine series, 7-bromo-1,5-naphthyridin-3-ol offers distinct procurement advantages. The compound is available with batch-specific QC documentation (NMR, HPLC, GC) at ≥97% purity from multiple commercial suppliers, ensuring lot-to-lot reproducibility . This contrasts with the 7-chloro analog, which faces supply chain discontinuity risks . The solid-state stability under ambient storage conditions (sealed, moisture-protected, room temperature) simplifies inventory management during multi-month synthesis campaigns .

Quote Request

Request a Quote for 7-Bromo-1,5-naphthyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.